molecular formula C22H19NO2 B14385802 2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]- CAS No. 88681-20-3

2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]-

Cat. No.: B14385802
CAS No.: 88681-20-3
M. Wt: 329.4 g/mol
InChI Key: PUVXRDDCSNFDEH-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with receptors: Binding to receptors on the cell surface or within the cell to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.

    Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.

Uniqueness

2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]- is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

88681-20-3

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H19NO2/c1-25-21-14-7-17(8-15-21)9-16-22(24)18-10-12-20(13-11-18)23-19-5-3-2-4-6-19/h2-16,23H,1H3

InChI Key

PUVXRDDCSNFDEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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